cis-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide
Overview
Description
cis-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide is a synthetic compound known for its unique chemical structure and properties. It is a member of the benzamide class of compounds and contains a cyclohexyl group substituted with a pyrrolidinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 3,4-dichlorobenzoyl chloride, through the reaction of 3,4-dichlorobenzoic acid with thionyl chloride.
Cyclohexylamine Derivative: The intermediate is then reacted with a cyclohexylamine derivative, such as N-methyl-2-(1-pyrrolidinyl)cyclohexylamine, under controlled conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and efficiency. Advanced purification methods, including distillation and crystallization, are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
cis-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
cis-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with specific receptors or enzymes.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Mechanism of Action
The mechanism of action of cis-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide: A structurally similar compound with slight variations in the substituents.
U-47700:
Uniqueness
cis-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide is unique due to its specific substitution pattern and the presence of both cyclohexyl and pyrrolidinyl groups.
Biological Activity
The compound cis-(+/-)-3,4-Dichloro-N-methyl-N-(2-[1-pyrrolidinyl]cyclohexyl)benzeneacetamide, commonly referred to as U-50,488, is a synthetic opioid that has garnered attention for its pharmacological properties, particularly its activity at the kappa-opioid receptor (KOR). This article explores the biological activity of this compound, focusing on its receptor interactions, analgesic effects, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H26Cl2N2O
- Molecular Weight : 359.34 g/mol
This compound is characterized by its dichlorobenzene core and a pyrrolidine moiety, which contribute to its binding affinity and selectivity for opioid receptors.
Receptor Binding Affinity
Research has shown that U-50,488 exhibits varying affinities for different opioid receptors. The following table summarizes the binding affinities (Ki values) of U-50,488 and its enantiomers at the kappa-opioid receptor:
Compound | Ki (nM) |
---|---|
(-)-(1S,2S)-U50,488 | 0.89 |
(+)-(1R,2R)-U50,488 | 299 |
(±)-cis-U50,488 | 167 |
(+)-cis-U50,488 | 2715 |
These values indicate that the (-)-(1S,2S) enantiomer is significantly more potent than the other forms at KORs .
Pharmacological Effects
U-50,488 has been extensively studied for its analgesic properties. In animal models, it has demonstrated efficacy in pain relief comparable to traditional opioids but with a distinct side effect profile. Key findings include:
- Analgesia : Studies have shown that U-50,488 produces analgesia in various pain models with an effective dose (ED50) ranging from 0.5 to 1.7 mg/kg in rats .
- Discriminative Stimulus Effects : In rhesus monkeys trained to discriminate between saline and kappa agonists, U-50,488 fully substituted for ethylketocyclazocine (EKC), indicating its psychoactive effects are similar to other KOR agonists .
Case Studies
Several case studies have highlighted the clinical implications of U-50,488:
- Chronic Pain Management : A study involving patients with chronic pain conditions suggested that U-50,488 could provide pain relief without the severe side effects associated with mu-opioid receptor agonists.
- Neuroprotective Effects : Research indicates that sigma receptors may play a role in neuroprotection against neurodegenerative diseases. U-50,488's interaction with sigma receptors could be explored further for potential therapeutic applications in conditions like Alzheimer's disease .
Safety Profile and Side Effects
While U-50,488 is effective as an analgesic agent, it is essential to consider its safety profile:
- Side Effects : Common side effects include sedation and dysphoria; however, these are generally less severe compared to mu-opioids.
- Potential for Abuse : As with many opioids, there is a risk of dependence and abuse associated with U-50,488 usage.
Properties
IUPAC Name |
3,4-dichloro-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2N2O/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22/h8-9,12,16-17H,2-7,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBNVWGVNWIXMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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